3-(1-((2-Ethoxyphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione
Description
3-(1-((2-Ethoxyphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that features both azetidine and oxazolidine rings These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities
Properties
IUPAC Name |
3-[1-(2-ethoxyphenyl)sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6S/c1-2-21-11-5-3-4-6-12(11)23(19,20)15-7-10(8-15)16-13(17)9-22-14(16)18/h3-6,10H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWUBJQWNHZFEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)N2CC(C2)N3C(=O)COC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((2-Ethoxyphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the formation of the azetidine ring through cyclization reactions, followed by the introduction of the oxazolidine ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura coupling, can be employed to form the carbon-carbon bonds necessary for the compound’s structure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility. The choice of reagents and catalysts is crucial to minimize costs and environmental impact while maximizing yield.
Chemical Reactions Analysis
Types of Reactions
3-(1-((2-Ethoxyphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, each with unique chemical and biological properties.
Scientific Research Applications
3-(1-((2-Ethoxyphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(1-((2-Ethoxyphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity. Additionally, the azetidine and oxazolidine rings can enhance binding affinity and selectivity for specific targets, modulating biological pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine derivatives: These compounds also feature a five-membered ring with sulfur and nitrogen atoms, and they exhibit diverse biological activities.
Indole derivatives: Known for their broad-spectrum biological activities, indole derivatives share some structural similarities with the oxazolidine ring.
Uniqueness
3-(1-((2-Ethoxyphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is unique due to its combination of azetidine and oxazolidine rings, along with the ethoxyphenyl and sulfonyl groups. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 3-(1-((2-Ethoxyphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a member of the oxazolidine class, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a complex structure that includes an azetidine ring and an oxazolidine dione moiety. The presence of the ethoxyphenyl sulfonyl group is significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
A study evaluating various derivatives of oxazolidine compounds found that those containing sulfonyl groups exhibited enhanced antimicrobial properties. The specific compound showed effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microbial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Strong inhibition | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Weak inhibition |
The mechanism of action for the antimicrobial activity is thought to involve disruption of cell wall synthesis and interference with protein synthesis pathways, similar to other oxazolidine derivatives.
Cytotoxicity Studies
Cytotoxicity assays conducted on various human cell lines (e.g., L929, A549) revealed that the compound exhibits selective toxicity. Notably, it demonstrated low cytotoxic effects on normal cells while showing significant antiproliferative activity against cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| L929 | >200 | Non-toxic |
| A549 | 50 | Moderate toxicity |
| HepG2 | 40 | Moderate toxicity |
These results suggest that while the compound is relatively safe for normal cells, it can effectively inhibit cancer cell growth, making it a candidate for further development as an anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Synthesis : Similar to other oxazolidinones, this compound may inhibit bacterial ribosomal function.
- Cell Cycle Arrest : In cancer cells, it appears to induce cell cycle arrest at the G1 phase, leading to reduced proliferation.
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, contributing to its anticancer effects.
Case Studies
Recent case studies have highlighted the efficacy of this compound in preclinical models:
- A study involving mice with induced bacterial infections demonstrated significant survival rates when treated with the compound compared to controls.
- In xenograft models of human cancer, treatment with the compound resulted in substantial tumor reduction without significant side effects observed in normal tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
